tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature
The IUPAC name for this compound is tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate , which systematically describes its structural components:
- tert-butyl : A tert-butyl ester group derived from carbamic acid.
- N-[2-(4-fluorophenyl)-2-oxoethyl] : A glycinaldehyde (2-oxoethyl) moiety substituted with a 4-fluorophenyl group at the nitrogen atom.
- carbamate : A carbamate ester functional group.
The molecular formula is C₁₃H₁₆FNO₃ , with a molecular weight of 253.11 g/mol .
Common Synonyms and CAS Registry Numbers
This compound is recognized by multiple synonyms and identifiers:
The CAS number 877319-43-2 serves as the primary identifier in chemical databases and literature.
Structural Relationship to Aryl Fluorophenyl Carbamates
This compound shares structural similarities with other aryl fluorophenyl carbamates but distinguishes itself through its glycinaldehyde backbone. Below is a comparative analysis of key analogs:
Key Structural Analogues
The glycinaldehyde chain in this compound introduces a ketone group, enabling potential participation in nucleophilic additions or condensation reactions. This feature contrasts with non-oxoethyl aryl carbamates, which lack such reactivity.
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNLFZLNAMDWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877319-43-2 | |
| Record name | tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorophenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. It is also employed in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. It is also used in the synthesis of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, thereby affecting various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity to target proteins, while the carbamate linkage provides stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Reactivity and Bioactivity
Halogen Substituents
- Fluorine (4-Fluorophenyl) : Enhances metabolic stability and electron-withdrawing effects, improving binding to aromatic pockets in target proteins (e.g., antimalarial activity in mCMQ069) .
- Bromine (4-Bromophenyl) : Larger atomic radius promotes halogen bonding with biomolecules, useful in crystallography or stabilizing ligand-receptor interactions .
Functional Group Modifications
- Hydroxyimino (Compound 136): Introduces a hydrogen-bond donor/acceptor, critical for CK1δ inhibition (IC₅₀ < 100 nM) .
- Hydrazide (Compound MC2G2545) : Enables conjugation with carbonyl groups, expanding utility in prodrug design .
Biological Activity
tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate is an organic compound with the molecular formula C13H18FNO3. This compound, characterized by a tert-butyl group, a fluorophenyl group, and an oxoethyl group, is notable for its applications in biological research, particularly in enzyme-catalyzed reactions and protein-ligand interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, pharmacokinetics, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom in the aromatic ring enhances the compound's binding affinity to these targets, potentially modulating various biochemical pathways. The carbamate functional group can participate in hydrogen bonding and covalent interactions with biological molecules, influencing enzymatic activities and receptor functions.
Biochemical Pathways
While specific targets for this compound have not been extensively documented, compounds with similar structures have been implicated in several biochemical pathways:
- Cell Signaling : The compound may interact with signaling pathways that regulate cellular responses.
- Enzymatic Reactions : It may serve as an inhibitor or modulator of specific enzymes involved in metabolic processes.
- Metabolic Processes : The compound could influence metabolic pathways through its interaction with key regulatory enzymes.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. The tert-butyl group enhances lipophilicity, which may improve absorption and distribution within biological systems. However, detailed pharmacokinetic studies are necessary to establish parameters such as bioavailability, half-life, and metabolic stability.
Enzyme Inhibition Studies
Research has indicated that this compound can be utilized to study enzyme-catalyzed reactions. Its structural features allow it to act as a probe for understanding enzyme mechanisms and developing enzyme inhibitors. For instance, studies have shown that similar carbamate derivatives can effectively inhibit enzymes involved in various diseases .
Case Studies
- Antiproliferative Activity : In a study involving derivatives of similar structures, compounds demonstrated significant antiproliferative effects against cancer cell lines (e.g., HeLa cells). These findings suggest that this compound may possess potential anticancer properties worth exploring further .
- Protein-Ligand Interactions : The compound has been employed in research focused on protein-ligand interactions, providing insights into how small molecules can modulate protein function and contribute to drug design .
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl N-[2-(4-chlorophenyl)-2-oxoethyl]carbamate | Chlorine instead of Fluorine | Moderate enzyme inhibition |
| tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate | Bromine instead of Fluorine | Variable activity |
| tert-Butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate | Methyl instead of Fluorine | Lower binding affinity |
The fluorinated compound exhibits distinct electronic properties that enhance its stability and binding affinity compared to its chloro and bromo analogs.
Q & A
Q. What are the optimized synthetic routes for tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 4-fluorophenylacetone derivatives with tert-butyl carbamate under nucleophilic conditions. Key steps include:
- Reagent Selection : Use of tert-butyl chloroformate with triethylamine (TEA) as a base in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbamate group).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Critical Factors : Excess tert-butyl chloroformate (1.2–1.5 eq.) ensures complete conversion, while TEA neutralizes HCl byproducts. Variations in solvent polarity affect reaction kinetics and intermediate stability .
Q. How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer: Multi-modal characterization ensures structural fidelity:
- NMR : H and C NMR confirm the tert-butyl group (δ 1.4 ppm, singlet) and 4-fluorophenyl moiety (δ 7.1–7.3 ppm, doublets). The carbamate carbonyl appears at ~155 ppm in C NMR .
- Mass Spectrometry : ESI-MS ([M+Na] at m/z 308.1) and HRMS validate molecular formula (CHFNO) .
- X-ray Crystallography : For crystalline batches, unit cell parameters (e.g., monoclinic P/c space group) and hydrogen-bonding networks confirm stereoelectronic properties .
Q. What are the common chemical transformations of this compound, and how are they optimized for reproducibility?
Methodological Answer: Key reactions include:
- Hydrolysis : Acidic (HCl/dioxane) or enzymatic (lipase) cleavage of the carbamate group yields the free amine. Yields >80% require controlled pH (2–3) and anhydrous conditions .
- Nucleophilic Substitution : The 2-oxoethyl group reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. THF at −78°C minimizes overalkylation .
- Oxidation : MnO selectively oxidizes the benzylic position to a ketone, monitored by TLC (R shift from 0.5 to 0.7 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?
Methodological Answer:
- pH Stability : The compound degrades rapidly at pH < 3 (carbamate hydrolysis) or pH > 10 (oxoethyl group deprotonation). Buffered solutions (pH 6–8, phosphate or HEPES) maintain stability for >24 h at 25°C .
- Thermal Stability : DSC reveals decomposition onset at 150°C. For long-term storage, lyophilization at −20°C under argon prevents oxidative degradation .
- Biological Matrices : In serum, esterase-mediated hydrolysis occurs within 2 h (LC-MS monitoring). Co-administration with esterase inhibitors (e.g., PMSF) extends half-life .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 h) to compare IC values. Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
- Impurity Profiling : HPLC-MS identifies byproducts (e.g., hydrolyzed carbamate or fluorophenyl derivatives). Batch-to-batch reproducibility is validated via QC thresholds (e.g., ≤0.5% impurities) .
- Meta-Analysis : Cross-reference datasets using cheminformatics tools (e.g., PubChem BioActivity Data) to identify trends in structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., serine proteases)?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models the carbamate group’s hydrogen bonding with catalytic triads (e.g., Ser195 in chymotrypsin). Grid parameters: 20 Å × 20 Å × 20 Å, centered on the active site .
- MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-protein complexes .
- QSAR Models : Hammett constants (σ for 4-fluorophenyl) correlate with inhibitory potency (R > 0.85 in training sets) .
Q. What are the key challenges in designing SAR studies for derivatives of this compound?
Methodological Answer:
- Synthetic Accessibility : Introduce substituents (e.g., methyl, nitro) at the 2-oxoethyl position via Michael addition or reductive amination, balancing steric effects and electronic properties .
- Biological Relevance : Prioritize derivatives with ClogP 1–3 and topological polar surface area (TPSA) 50–80 Ų for optimal membrane permeability and solubility .
- Data Interpretation : Use PCA (principal component analysis) to disentangle electronic (Hammett σ) vs. steric (Taft E) contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
